molecular formula C14H17NO B14215976 Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- CAS No. 574734-27-3

Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl-

Cat. No.: B14215976
CAS No.: 574734-27-3
M. Wt: 215.29 g/mol
InChI Key: BPAVQKPQAMGNQY-UHFFFAOYSA-N
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Description

Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzenamine core substituted with a furanylidene group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- typically involves the reaction of 2,6-dimethylbenzenamine with 3,3-dimethyl-2(3H)-furanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the furanylidene linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the furanylidene group to a more saturated form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-(2-furanylidene)-2,6-dimethyl-
  • Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-4-methyl-
  • Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,4-dimethyl-

Uniqueness

Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- is unique due to its specific substitution pattern and the presence of the furanylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

574734-27-3

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3,3-dimethylfuran-2-imine

InChI

InChI=1S/C14H17NO/c1-10-6-5-7-11(2)12(10)15-13-14(3,4)8-9-16-13/h5-9H,1-4H3

InChI Key

BPAVQKPQAMGNQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2C(C=CO2)(C)C

Origin of Product

United States

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